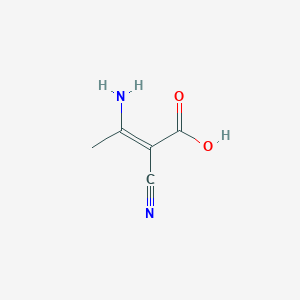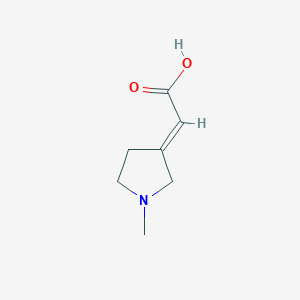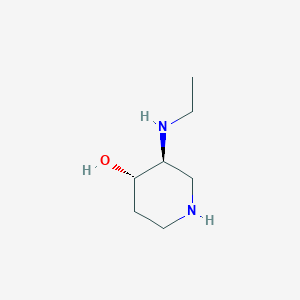
3-Amino-2-cyanobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-cyanobut-2-enoic acid: is an organic compound with the molecular formula C₅H₆N₂O₂ This compound is characterized by the presence of an amino group, a cyano group, and a carboxylic acid group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-cyanobut-2-enoic acid typically involves the reaction of cyanoacetic acid with an appropriate amine under controlled conditions. One common method is the cyanoacetylation of amines, where cyanoacetic acid reacts with an amine in the presence of a catalyst to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cyanoacetylation reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-cyanobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed.
Major Products:
Oxidation: Oxo derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-2-cyanobut-2-enoic acid is used as a building block in organic synthesis. It is involved in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate for various biochemical reactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-2-cyanobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also participate in signaling pathways by binding to receptors and modulating their activity .
Comparison with Similar Compounds
Cyanoacetic acid: A precursor in the synthesis of 3-Amino-2-cyanobut-2-enoic acid.
Amino acids: Structurally similar due to the presence of amino and carboxylic acid groups.
Nitriles: Compounds containing a cyano group, similar to the cyano group in this compound.
Uniqueness: this compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
(Z)-3-amino-2-cyanobut-2-enoic acid |
InChI |
InChI=1S/C5H6N2O2/c1-3(7)4(2-6)5(8)9/h7H2,1H3,(H,8,9)/b4-3- |
InChI Key |
YAWLDYBYFGSVLD-ARJAWSKDSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)O)/N |
Canonical SMILES |
CC(=C(C#N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine](/img/structure/B15257324.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane](/img/structure/B15257335.png)






![6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15257386.png)
![3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B15257388.png)


